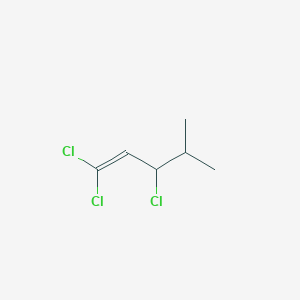
1,1,3-Trichloro-4-methylpent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trichloro-4-methylpent-1-ene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated alkene, characterized by the presence of three chlorine atoms and a double bond within its structure
准备方法
Synthetic Routes and Reaction Conditions
1,1,3-Trichloro-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the dehydrochlorination of 1,1,1,3-tetrachloro-4-methylpentane using a strong base such as potassium hydroxide in ethanol at low temperatures . This reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 4-methylpent-1-ene followed by selective dehydrochlorination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
1,1,3-Trichloro-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or other substituted derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form dienes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Bases: Strong bases such as potassium hydroxide or sodium ethoxide are used in elimination reactions.
Major Products
Substitution Products: Alcohols, ethers, and amines.
Addition Products: Dihalides and haloalkanes.
Elimination Products: Dienes and other unsaturated hydrocarbons.
科学研究应用
1,1,3-Trichloro-4-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and elimination reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.
作用机制
The mechanism of action of 1,1,3-trichloro-4-methylpent-1-ene involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms and a double bond makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, while in addition reactions, the double bond reacts with electrophiles to form new products .
相似化合物的比较
1,1,3-Trichloro-4-methylpent-1-ene can be compared with other chlorinated alkenes and similar compounds:
1,1,1-Trichloro-4-methylpent-2-ene: Similar structure but different position of the double bond, leading to different reactivity and applications.
1,1,2-Trichloro-4-methylpent-1-ene: Different position of chlorine atoms, affecting its chemical behavior.
4-Methylpent-1-ene: Lacks chlorine atoms, making it less reactive in substitution and addition reactions.
属性
CAS 编号 |
65696-60-8 |
|---|---|
分子式 |
C6H9Cl3 |
分子量 |
187.5 g/mol |
IUPAC 名称 |
1,1,3-trichloro-4-methylpent-1-ene |
InChI |
InChI=1S/C6H9Cl3/c1-4(2)5(7)3-6(8)9/h3-5H,1-2H3 |
InChI 键 |
FTDJYHJIEOFRNE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C=C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


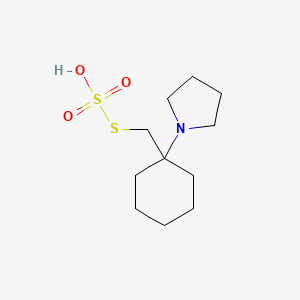


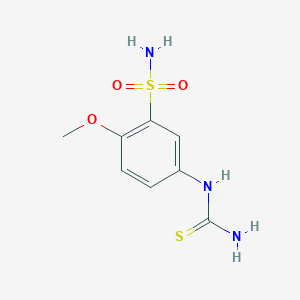

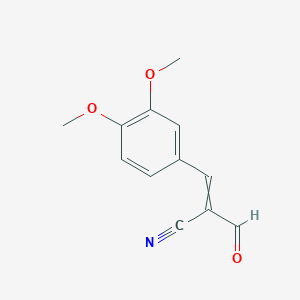
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
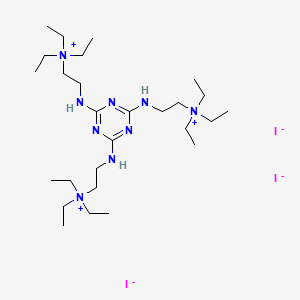
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)

![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)

![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
